![molecular formula C16H16N6 B13906555 1,1'-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole)](/img/structure/B13906555.png)
1,1'-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) is a compound that belongs to the class of benzo[d][1,2,3]triazole derivatives. These compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The unique structure of 1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) typically involves the reaction of appropriate benzo[d][1,2,3]triazole derivatives with butane-2,3-diyl intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) cyanide . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and efficient production.
Analyse Chemischer Reaktionen
1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Wirkmechanismus
The mechanism of action of 1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) can be compared with other similar compounds, such as:
1,1’-(Butane-1,4-diyl)bis(1H-benzo[d]imidazol-2(3H)-one): This compound has a similar structure but different functional groups, leading to distinct properties and applications.
Di(1H-benzo[d][1,2,3]triazol-1-yl)methane: This compound is another benzo[d][1,2,3]triazole derivative with different substituents, resulting in unique chemical and biological properties.
The uniqueness of 1,1’-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole) lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications in various fields.
Eigenschaften
Molekularformel |
C16H16N6 |
|---|---|
Molekulargewicht |
292.34 g/mol |
IUPAC-Name |
1-[3-(benzotriazol-1-yl)butan-2-yl]benzotriazole |
InChI |
InChI=1S/C16H16N6/c1-11(21-15-9-5-3-7-13(15)17-19-21)12(2)22-16-10-6-4-8-14(16)18-20-22/h3-12H,1-2H3 |
InChI-Schlüssel |
FFCAGNKXRBXWQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)N1C2=CC=CC=C2N=N1)N3C4=CC=CC=C4N=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


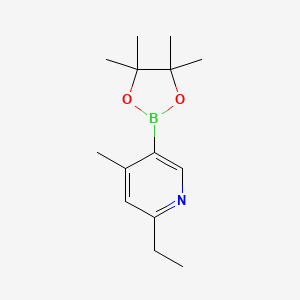
![1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one](/img/structure/B13906478.png)





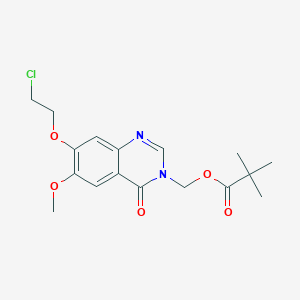
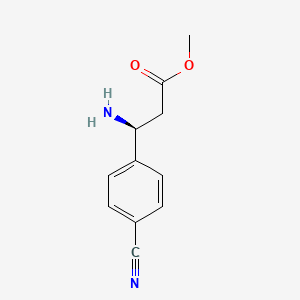
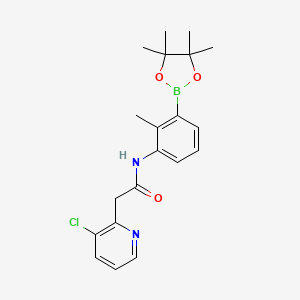

![2-(2,2-Difluoroacetyl)bicyclo[3.1.0]hexan-3-one](/img/structure/B13906544.png)
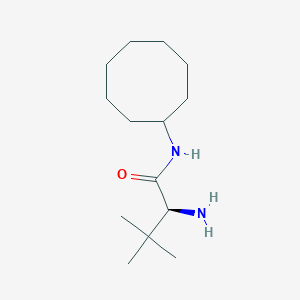
![4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B13906552.png)
